4-Methoxybenzyl alcohol

Description

This compound has been reported in Pleurotus pulmonarius, Cyrtopodium macrobulbon, and other organisms with data available.

structure given in first source

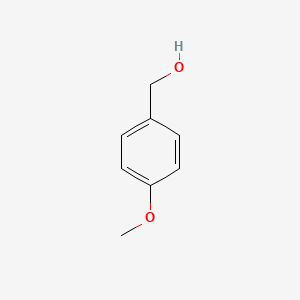

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHFRERJPWKJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044357 | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.00 to 260.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.107-1.115 | |

| Record name | Anisyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0038 [mmHg] | |

| Record name | Anise alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

105-13-5 | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anise alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBENZYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | 4-Methoxybenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Purification of 4-Methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 4-methoxybenzyl alcohol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on detailed experimental protocols, quantitative data comparison, and visual representations of workflows and reaction pathways.

Introduction

This compound, also known as anisyl alcohol, is a valuable organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, a building block in organic chemistry, and a component in fragrances and flavorings.[1][2][3] Its synthesis and purification are critical processes that demand high efficiency and purity. This guide explores the most prevalent and effective methods for its preparation and subsequent purification.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reduction of 4-methoxybenzaldehyde (B44291). Other notable methods include the Cannizzaro reaction and Grignard synthesis.

Reduction of 4-Methoxybenzaldehyde

The reduction of the aldehyde functional group in 4-methoxybenzaldehyde to a primary alcohol is a highly efficient and widely employed synthetic strategy. Various reducing agents can be utilized, each with its own advantages in terms of selectivity, yield, and reaction conditions.

Sodium borohydride (B1222165) is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones.[4] It offers the advantage of being stable in protic solvents like ethanol (B145695) and water under appropriate conditions.[5][6]

Experimental Protocol:

-

Dissolution: Dissolve 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of NaBH₄: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio of NaBH₄ to the aldehyde is typically 1:4, but an excess is often used to ensure complete reaction.[4]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 10% aqueous hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.[7] Caution: Hydrogen gas is evolved during this step.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[8][9] Due to its high reactivity with protic solvents, the reaction must be carried out under anhydrous conditions using solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[8][10]

Experimental Protocol:

-

Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.

-

LiAlH₄ Suspension: Under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF in the flask and cool to 0 °C in an ice bath.[10]

-

Substrate Addition: Dissolve 4-methoxybenzaldehyde in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.[8]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water, 15% aqueous sodium hydroxide, and then more water.[11] This procedure is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates.

-

Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, such as Raney nickel or palladium, to reduce the aldehyde.[12][13] This method is often used in industrial settings.

Experimental Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, suspend the catalyst (e.g., Raney nickel) in a suitable solvent like ethanol.

-

Substrate Addition: Add 4-methoxybenzaldehyde to the suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat to the appropriate temperature.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen.

-

Workup: Once the reaction is complete, cool the vessel, release the pressure, and filter off the catalyst.

-

Isolation: Remove the solvent from the filtrate by distillation to obtain the product.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid.[14][15]

Experimental Protocol:

-

Reaction Setup: In a flask, mix 4-methoxybenzaldehyde with a concentrated solution of a strong base, such as potassium hydroxide.[14]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic.

-

Separation: After the reaction is complete, add water to dissolve the potassium 4-methoxybenzoate.

-

Extraction: Extract the this compound with a suitable organic solvent like diethyl ether.

-

Purification of Alcohol: Wash the organic layer with water, dry it over a drying agent, and remove the solvent to obtain the alcohol.

-

Isolation of Acid: Acidify the aqueous layer to precipitate 4-methoxybenzoic acid, which can then be collected by filtration.

Grignard Reaction

This compound can be synthesized via a Grignard reaction by reacting a Grignard reagent with formaldehyde (B43269) or by reacting phenylmagnesium bromide with 4-methoxybenzaldehyde.

Experimental Protocol (using 4-methoxyphenylmagnesium bromide and formaldehyde):

-

Grignard Reagent Formation: Prepare 4-methoxyphenylmagnesium bromide by reacting 4-bromoanisole (B123540) with magnesium turnings in anhydrous diethyl ether.

-

Reaction with Formaldehyde: Pass gaseous formaldehyde (generated by heating paraformaldehyde) through the Grignard solution or add a solution of formaldehyde in ether.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with diethyl ether.

-

Purification: Wash the ether layer with water, dry it, and evaporate the solvent to get the crude product.

Purification Techniques

The crude this compound obtained from the synthesis often contains impurities such as unreacted starting materials, byproducts, or residual solvent. Therefore, purification is a crucial step to obtain a high-purity product.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. This compound, which has a melting point of 22-25 °C, can be purified by recrystallization from a suitable solvent or solvent mixture at low temperatures.[1][16]

Experimental Protocol:

-

Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexanes and ethyl acetate).

-

Cooling: Slowly cool the solution to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Distillation

For liquid products or low-melting solids, distillation is an effective purification method. Vacuum distillation is often preferred for high-boiling-point compounds like this compound (boiling point ~259 °C) to prevent decomposition at high temperatures.[1][16]

Experimental Protocol:

-

Setup: Set up a vacuum distillation apparatus.

-

Distillation: Heat the crude product under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure.

Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For this compound, silica (B1680970) gel is commonly used as the stationary phase with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.[17]

Experimental Protocol:

-

Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution) or a single solvent mixture (isocratic elution).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reducing/Reacting Agent | Typical Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Reduction | Sodium Borohydride (NaBH₄) | Ethanol, Methanol | 90-98% | Mild, selective, easy workup | Not effective for esters or acids |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 90-95% | Highly reactive, reduces many functional groups | Requires anhydrous conditions, highly reactive with water |

| Reduction | Catalytic Hydrogenation (e.g., Raney Ni) | Ethanol, Methanol | >95% | High yield, clean reaction, scalable | Requires specialized high-pressure equipment |

| Cannizzaro Reaction | Concentrated KOH or NaOH | Water | 40-50% (for the alcohol) | Simple procedure, no external reducing agent needed | Low atom economy, produces equimolar acid byproduct |

| Grignard Reaction | Mg, Formaldehyde | Diethyl ether, THF | Variable | Forms a new C-C bond | Requires anhydrous conditions, sensitive to protic functional groups |

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

Caption: Mechanism of 4-methoxybenzaldehyde reduction to this compound.

References

- 1. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound | 105-13-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Workup [chem.rochester.edu]

- 12. WO2003089395A1 - Method for producing anis alcohol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Page loading... [wap.guidechem.com]

4-Methoxybenzyl Alcohol: A Technical Guide for Researchers

An In-depth Review of its Properties, Synthesis Applications, and Role in Cellular Signaling

For Immediate Release

This technical guide provides a comprehensive overview of 4-Methoxybenzyl alcohol (p-Anisyl alcohol), a versatile organic compound with significant applications in organic synthesis and potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols for its use, and its involvement in biological signaling pathways.

Core Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group and a hydroxymethyl group. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 105-13-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or white to almost white solid | [2][3] |

| Boiling Point | 259 °C | [3] |

| Melting Point | 22-25 °C | [3] |

| Density | 1.113 g/mL at 25 °C | [3] |

| Solubility | Soluble in alcohol, ether, chloroform, and ethyl acetate. Insoluble in water. | [2][3] |

| Refractive Index | n20/D 1.544 | [3] |

Applications in Organic Synthesis

This compound is a valuable reagent in organic chemistry, primarily utilized as a protecting group and as a precursor for the synthesis of other compounds.

Protecting Group for Alcohols and Carboxylic Acids

The 4-methoxybenzyl (PMB) group is a widely used protecting group for hydroxyl and carboxylic acid functionalities due to its stability under various reaction conditions and its selective removal.

Experimental Protocol: Protection of a Carboxylic Acid with this compound

A common method for the protection of a carboxylic acid involves its conversion to a p-methoxybenzyl ester. This can be achieved by reacting the carboxylic acid with this compound in the presence of a coupling agent or by using 4-methoxybenzyl chloride with a base.

One efficient method utilizes N,N-diisopropyl-O-(4-methoxybenzyl)isourea, which allows for the protection of carboxylic acids under mild conditions.

-

Reagents : Carboxylic acid, N,N-diisopropyl-O-(4-methoxybenzyl)isourea, and a suitable solvent (e.g., THF, acetone, or acetonitrile).

-

Procedure :

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add N,N-diisopropyl-O-(4-methoxybenzyl)isourea to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the resulting p-methoxybenzyl ester by column chromatography.[2]

-

Deprotection of the PMB ether can be achieved through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or through hydrogenolysis.

Synthesis of p-Anisaldehyde

This compound can be selectively oxidized to p-anisaldehyde, a valuable compound in the fragrance and flavor industry.

Experimental Protocol: Aerobic Oxidation using a Cu/TEMPO Catalyst System

This method provides a practical and chemoselective approach for the oxidation of primary alcohols.

-

Catalyst System : Copper(I) bromide (CuBr) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO).

-

Procedure :

-

In a suitable reaction vessel, dissolve this compound in a solvent such as acetonitrile.

-

Add catalytic amounts of CuBr and TEMPO to the solution.

-

The reaction is carried out under an atmosphere of air (or oxygen) at room temperature.

-

The progress of the reaction can be monitored by observing a color change from a red-brown to a turbid green, indicating the consumption of the starting material.

-

Once the reaction is complete (typically within 30-60 minutes), the mixture is worked up by dilution with a non-polar solvent like pentane (B18724) and washed with water.

-

The organic layer is separated, dried, and the solvent is evaporated to yield p-anisaldehyde, which can be further purified by chromatography if necessary.

-

This protocol is known for its high selectivity for the primary alcohol, avoiding over-oxidation to the carboxylic acid.

Role in Cellular Signaling: The PI3K/AKT Pathway

Recent research has highlighted the potential therapeutic effects of this compound in protecting against cerebral ischemia-reperfusion injury. Studies have shown that it exerts its protective effects by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway in brain microvascular endothelial cells.[3]

Activation of the PI3K/AKT pathway is crucial for promoting cell survival and inhibiting apoptosis. This compound has been demonstrated to upregulate the phosphorylation of AKT and endothelial nitric oxide synthase (eNOS), a downstream target of AKT. This leads to increased production of nitric oxide (NO), which can improve blood flow and protect against ischemic damage.[3]

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/Rep) Model

To investigate the protective effects of this compound, an in vitro model of ischemia-reperfusion injury is utilized.

-

Cell Line : Brain microvascular endothelial cells (bEnd.3).

-

OGD Procedure :

-

Cells are cultured in a glucose-free medium.

-

The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) for a defined period (e.g., 6 hours) to simulate ischemia.

-

-

Reperfusion Procedure :

-

After the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium.

-

The cells are returned to a normoxic incubator (95% O₂, 5% CO₂) for a specific duration (e.g., 4 hours) to simulate reperfusion.[1]

-

-

Treatment : this compound is added to the cell culture medium before the OGD/Rep induction to assess its protective effects.

-

Analysis : Cell viability is assessed using methods like the MTT assay. The activation of the PI3K/AKT pathway is analyzed by Western blotting to measure the levels of phosphorylated AKT and total AKT.

Experimental Workflow

Conclusion

This compound is a compound of significant interest to the scientific community. Its utility as a protecting group in complex organic syntheses is well-established. Furthermore, emerging research into its biological activities, particularly its ability to modulate the PI3K/AKT signaling pathway, opens up new avenues for its investigation as a potential therapeutic agent in conditions such as ischemic stroke. This guide provides a foundational understanding for researchers looking to explore the diverse applications of this versatile molecule.

References

- 1. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]

4-Methoxybenzyl alcohol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Methoxybenzyl Alcohol

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety considerations and handling precautions for this compound (CAS No. 105-13-5), a common reagent and intermediate in organic synthesis.

Physicochemical and Toxicological Properties

This compound, also known as anisyl alcohol, is a colorless to slightly yellow liquid or solid with a floral, sweet odor.[1][2] It is important to be aware of its physical and toxicological properties to handle it safely.

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₈H₁₀O₂ | [2][3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Colorless to yellow solid or liquid | [1][4] |

| Melting Point | 22-25.5 °C (71.6-77.9 °F) | [1][2] |

| Boiling Point | 259 °C (498.2 °F) | [1][2] |

| Flash Point | 141-146 °C (285.8-294.8 °F) | [4][5] |

| Density | 1.113 g/mL at 25 °C | [2][3] |

| Water Solubility | Insoluble | [2][3] |

| Toxicological Data | ||

| LD50 Oral (Rat) | >= 5000 mg/kg | [3][6] |

| LD50 Dermal (Rabbit) | 3 g/kg | [3][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] The primary hazards associated with this chemical include:

-

Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][8]

-

Skin Sensitization: May cause an allergic skin reaction.[1][3]

-

Respiratory Irritation: May cause respiratory irritation.[7]

It is not classified as a carcinogen by IARC, NTP, or OSHA.[8]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Avoid inhalation of vapor or mist.[7]

-

Wash hands thoroughly after handling.[3]

-

Wear appropriate personal protective equipment.[1]

Storage:

-

Incompatible materials to avoid include acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.[3][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be necessary for larger quantities.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure.[1][5] A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance handled.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention immediately.[1][3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[3][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][3][4]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][6]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with the substance.[1][3]

-

Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[3][7]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. For liquid spills, absorb with inert material.[1][7]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. testinglab.com [testinglab.com]

- 4. phillysim.org [phillysim.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Spectroscopic Characterization of 4-Methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and organic compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, methoxy, and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.28 | Doublet | 8.4 | 2H | Ar-H (ortho to CH₂OH) |

| 6.89 | Doublet | 8.4 | 2H | Ar-H (ortho to OCH₃) |

| 4.59 | Singlet | - | 2H | -CH₂- |

| 3.80 | Singlet | - | 3H | -OCH₃ |

| 1.96 | Singlet | - | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| 159.3 | Ar-C (para to CH₂OH) |

| 133.2 | Ar-C (ipso to CH₂OH) |

| 128.8 | Ar-C (ortho to CH₂OH) |

| 114.1 | Ar-C (ortho to OCH₃) |

| 65.2 | -CH₂- |

| 55.4 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1 second

-

Pulse angle: 45°

-

-

¹³C NMR:

-

Number of scans: 1024

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Proton decoupling: Broadband decoupling

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and report the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded as a neat liquid film between salt plates (e.g., NaCl or KBr).

IR Data

The key absorption bands in the IR spectrum of this compound are summarized below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3030-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1612, 1512 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol for FT-IR Spectroscopy

The following protocol outlines the procedure for obtaining an FT-IR spectrum of liquid this compound.[4][5][6][7][8]

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Record a background spectrum of the empty sample compartment.

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9][10]

| m/z | Relative Intensity (%) | Assignment |

| 138 | 60 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₂OH]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry

The general procedure for obtaining an EI mass spectrum of this compound is as follows:[11][12][13][14]

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct probe, the sample is volatilized by heating.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

Visualization of Spectroscopic Data and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key spectroscopic features of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Benzenemethanol, 4-methoxy- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. rroij.com [rroij.com]

A Comprehensive Technical Guide to 4-Methoxybenzyl Alcohol: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methoxybenzyl alcohol, a versatile building block in pharmaceutical and organic synthesis. The document details its commercial availability, typical purity levels, and methods for its purification and analysis.

Commercial Sources and Purity

This compound, also known as anisyl alcohol, is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 98% to over 99.5%, with the primary analytical method for purity assessment being Gas Chromatography (GC). The table below summarizes a selection of commercial suppliers and their stated product specifications.

| Supplier | Stated Purity | Analytical Method | Physical Form |

| Nandolia Organic Chemicals | 99.50% min | GC | Clear Colour To Pale Yellow Colour Liquid |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid |

| Cenmed | 98% | Not Specified | Not Specified |

| Chem-Impex | 98 - 100% | GC | Clear, colorless to pale yellow liquid |

| Thermo Scientific Chemicals | 98% | Not Specified | Not Specified |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of p-anisaldehyde.

Experimental Protocol: Reduction of p-Anisaldehyde

Materials:

-

p-Anisaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve p-anisaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis or commercially sourced material can be further purified to enhance its purity. The choice of purification method depends on the nature of the impurities and the desired final purity.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. Since this compound has a melting point around 22-25 °C, it can be treated as a solid for recrystallization from appropriate solvent systems at low temperatures. A common solvent system for aryl alcohols is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). An ethanol (B145695)/water mixture is often suitable.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

-

If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Fractional Distillation

For liquid impurities with boiling points different from this compound (boiling point ~259 °C), fractional distillation under reduced pressure is an effective purification method. This technique is particularly useful for removing more volatile or less volatile impurities.

Materials:

-

Crude this compound

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Connect the fractionating column, condenser, and receiving flask.

-

Insert the thermometer so that the bulb is just below the side arm leading to the condenser.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask gently with a heating mantle.

-

Observe the temperature and collect the fractions that distill at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

-

Discard the initial forerun, which may contain more volatile impurities, and stop the distillation before all the material has vaporized to avoid contamination with less volatile impurities.

Purity Analysis

The purity of this compound is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to quantify the purity of this compound and identify potential impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a known concentration (e.g., 1 mg/mL).

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for purity determination, especially for non-volatile or thermally labile compounds.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: A reverse-phase C18 column.

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

HPLC Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

Data Analysis:

-

Purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the synthesis and purification of this compound and a hypothetical signaling pathway where a derivative might be involved.

Caption: Synthesis and Purification Workflow for this compound.

The Benzylic Alcohol of 4-Methoxybenzyl Alcohol: A Hub of Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylic alcohol functional group in 4-Methoxybenzyl alcohol (4-MBA) serves as a versatile anchor for a multitude of chemical transformations. The presence of the electron-donating methoxy (B1213986) group at the para position of the benzene (B151609) ring significantly influences the reactivity of the benzylic carbon, primarily through resonance stabilization of carbocation intermediates. This unique electronic feature facilitates a wide range of reactions, including oxidation, reduction, etherification, esterification, and nucleophilic substitution, making 4-MBA a valuable building block and protecting group in organic synthesis.

The Role of the Methoxy Group: Enhancing Reactivity

The heightened reactivity of the benzylic position in 4-MBA can be attributed to the resonance effect of the para-methoxy group. In reactions proceeding through a carbocation intermediate, the lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene ring and onto the benzylic carbon. This delocalization distributes the positive charge over multiple atoms, thereby stabilizing the carbocation intermediate and lowering the activation energy of the reaction.[1][2][3][4][5]

Caption: Resonance stabilization of the 4-methoxybenzyl carbocation.

Key Chemical Transformations

The benzylic alcohol of 4-MBA readily undergoes a variety of chemical reactions, which are summarized below.

Oxidation

The primary alcohol of 4-MBA can be selectively oxidized to the corresponding aldehyde, p-anisaldehyde, a valuable fragrance and flavoring agent. Various oxidizing agents and conditions can be employed to achieve this transformation with high yields.

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (B109758) | Room Temp. | 2-4 | ~85 | Inferred from[6][7][8] |

| I₂ / KI / K₂CO₃ | Water | 90 | 0.33 | 96 | [9] |

| Cu(I)/TEMPO | Dichloromethane | Room Temp. | 0.5-1 | ~65 | [10] |

| TiO₂ (photocatalyst) | Water | Room Temp. | - | 41.5 | [11] |

| Flavin-zinc(II)-cyclen complex (photocatalyst) | Water/Acetonitrile | Room Temp. | - | Quantum Yield: 0.4 | [12] |

Reduction

While 4-MBA is already a reduced form, the corresponding aldehyde, p-anisaldehyde, can be readily reduced back to 4-MBA. This reaction is crucial in synthetic pathways where the aldehyde is an intermediate.

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol/Water | Room Temp. | 0.25 | High | [13][14][15][16] |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | 0 to Room Temp. | 1 | High | [17] |

Etherification (Protection of Alcohols)

4-MBA is widely used to introduce the p-methoxybenzyl (PMB) protecting group to other alcohols. The resulting PMB ethers are stable under a variety of reaction conditions and can be selectively cleaved.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaH, PMB-Cl | THF/DMF | 0 to Room Temp. | 1-3 | >90 | Inferred from[18][19][20][21][22] |

| 2-(4-Methoxybenzyloxy)-4-methylquinoline, MeOTf | Toluene | 80 | 2 | 99 | [23] |

Esterification (Protection of Carboxylic Acids)

The hydroxyl group of 4-MBA can react with carboxylic acids or their derivatives to form p-methoxybenzyl (PMB) esters, which serve as effective protecting groups for the carboxyl functionality.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Carboxylic acid, DCC, DMAP | Dichloromethane | 0 to Room Temp. | 2-4 | >90 | [24] |

| Acid chloride, Pyridine | Dichloromethane | 0 to Room Temp. | 1-2 | High | [24] |

| N,N-diisopropyl-O-(4-methoxybenzyl)isourea | THF/Acetone | Room Temp. | 1-3 | Good | [24] |

| Acetyl chloride | Neat | Room Temp. | - | 71 (for benzyl (B1604629) alcohol) | [25][26][27] |

Nucleophilic Substitution

The hydroxyl group of 4-MBA can be replaced by a nucleophile, such as a halide, to form the corresponding p-methoxybenzyl halide. This reaction is facilitated by the stability of the 4-methoxybenzyl carbocation.

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PBr₃ | Diethyl ether | 0 to Room Temp. | 24 | Quantitative | [17][28][29] |

| HBr (gas) | Benzene | 58 | 0.5 | 71.4 | [30] |

| CBr₄, PPh₃ | Diethyl ether | 0 to Room Temp. | 3 | 47 | [31] |

Experimental Protocols

Oxidation of this compound to p-Anisaldehyde using PCC

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or molecular sieves

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.[6][7][8]

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude p-anisaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Williamson Ether Synthesis for the Preparation of a p-Methoxybenzyl Ether

Materials:

-

Alcohol to be protected

-

4-Methoxybenzyl chloride (PMB-Cl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringe

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol to be protected (1 equivalent) in anhydrous DMF dropwise at 0 °C.[18][19][20][21][22]

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting p-methoxybenzyl ether by column chromatography on silica gel.

Synthesis of 4-Methoxybenzyl bromide from this compound

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.[17][28][29]

-

Add phosphorus tribromide (0.35 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.[28]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[17]

-

Carefully pour the reaction mixture over ice and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxybenzyl bromide as an oil. The product is often used without further purification.

Reaction Pathways and Workflows

The utility of this compound in organic synthesis, particularly as a protecting group, can be visualized as a cyclic workflow.

References

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. organic chemistry - Among Benzyl carbocation (Ph-CH2+) and Methyl methoxy carbocation (CH3-O-CH2+), why is the latter more stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic photooxidation of this compound with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 19. gold-chemistry.org [gold-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 22. m.youtube.com [m.youtube.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. iiste.org [iiste.org]

- 26. researchgate.net [researchgate.net]

- 27. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 28. files.core.ac.uk [files.core.ac.uk]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. Page loading... [wap.guidechem.com]

- 31. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]

The Methoxy Group's Directing Hand: An In-depth Technical Guide to the Reactivity of 4-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the role of the para-methoxy group in dictating the chemical reactivity of 4-Methoxybenzyl alcohol. The methoxy (B1213986) group, through its potent electron-donating resonance effect, significantly influences the reaction pathways and rates of oxidation, etherification, and reduction reactions at the benzylic position. This document delves into the electronic effects, reaction mechanisms, and quantitative reactivity data, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding for researchers in organic synthesis and drug development.

The Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) at the para position of the benzene (B151609) ring in this compound exerts a profound electronic influence that is central to its reactivity. This influence is a combination of two opposing effects:

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density is particularly effective at the para position, increasing the electron density of the benzene ring and, crucially, the benzylic carbon.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.

In the case of the para-methoxy substituent, the resonance effect is dominant, making the methoxy group a net electron-donating group (EDG) . This has significant consequences for reaction intermediates.

Stabilization of Carbocation Intermediates

A key consequence of the methoxy group's electron-donating nature is its ability to stabilize a positive charge at the benzylic position. In reactions proceeding through a carbocation intermediate, such as S"N"1 type reactions or certain oxidation mechanisms, the para-methoxy group can delocalize the positive charge through resonance. This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the reaction rate compared to unsubstituted benzyl (B1604629) alcohol.

Reactivity in Key Organic Transformations

The electronic properties endowed by the methoxy group manifest in the reactivity of this compound across a range of important organic reactions.

Oxidation

The oxidation of this compound to 4-methoxybenzaldehyde (B44291) is a common and important transformation. The electron-donating methoxy group facilitates this oxidation. Mechanistically, many oxidation reactions involve the removal of a hydride ion (H⁻) from the benzylic carbon. The electron-donating methoxy group helps to stabilize the developing positive charge on the benzylic carbon in the transition state, thus increasing the rate of oxidation.

-

Mechanism of Oxidation (General): The oxidation can proceed through various mechanisms depending on the oxidant used. A plausible general mechanism involves the formation of an intermediate, followed by the rate-determining step of C-H bond cleavage at the benzylic position.

Etherification

This compound can be converted to its corresponding ethers through various methods, with the Williamson ether synthesis being a classic example. This reaction typically proceeds via an S"N"2 mechanism where the alkoxide of this compound acts as a nucleophile. The reactivity in this case is more dependent on the electrophile and steric factors. However, the formation of the 4-methoxybenzyl ether can also occur under acidic conditions where the alcohol is protonated to form a good leaving group (water), leading to the formation of the resonance-stabilized 4-methoxybenzyl carbocation, which is then attacked by a nucleophile (another alcohol molecule).

-

Williamson Ether Synthesis Mechanism: This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Reduction

The reduction of the corresponding aldehyde, 4-methoxybenzaldehyde, yields this compound. This reaction is typically achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). The methoxy group does not directly participate in the reduction of the aldehyde functionality but its presence is well-tolerated by the common reducing agents.

-

Mechanism of Aldehyde Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide.

Quantitative Analysis of Reactivity

The electronic effect of the methoxy group on the reactivity of this compound can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

log(k/k₀) = σρ

where:

-

k is the rate constant for the substituted reactant (e.g., this compound).

-

k₀ is the rate constant for the unsubstituted reactant (benzyl alcohol).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a para-methoxy group, σ is negative, indicating its electron-donating nature.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction. A negative ρ value indicates that the reaction is accelerated by electron-donating groups.

For many reactions involving the benzylic position, such as oxidation, a negative ρ value is observed, confirming that the electron-donating methoxy group accelerates the reaction.

Data Presentation

Hammett Substituent Constants (σ) for Para-Substituted Benzyl Alcohols

| Substituent | σ_p |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -NO₂ | +0.78 |

This table illustrates the electron-donating nature of the methoxy group (negative σ value) compared to other substituents.

Relative Oxidation Rates of Para-Substituted Benzyl Alcohols

| Substituent | Relative Rate (k/k₀) |

| -OCH₃ | > 1 (significantly faster) |

| -CH₃ | > 1 (faster) |

| -H | 1.00 |

| -Cl | < 1 (slower) |

| -NO₂ | < 1 (significantly slower) |

This table qualitatively shows the trend in oxidation rates, which is consistent with the Hammett equation for a reaction with a negative ρ value.[1][2]

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.29 (d, 2H), 6.89 (d, 2H), 4.63 (s, 2H), 3.81 (s, 3H) | 159.2, 133.0, 128.8, 114.0, 64.9, 55.3 | 3350 (br, O-H), 2950, 1610, 1510, 1245, 1030 |

| 4-Methoxybenzaldehyde | 9.88 (s, 1H), 7.85 (d, 2H), 7.00 (d, 2H), 3.89 (s, 3H) | 190.7, 164.6, 131.9, 130.0, 114.3, 55.6 | 2840, 2740, 1685 (C=O), 1600, 1575, 1255 |

[Spectroscopic data sourced from publicly available spectral databases and literature.][3]

Experimental Protocols

Oxidation of this compound to 4-Methoxybenzaldehyde

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celatom®

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of alcohol) under a nitrogen atmosphere, add Celatom® (equal weight to PCC).

-

Add PCC (1.5 eq) in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methoxybenzaldehyde.

Etherification of this compound (Williamson Ether Synthesis)

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl iodide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-